bis[2-(dimethylamino)phenyl]azanide;chloronickel
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Overview
Description
Bis[2-(dimethylamino)phenyl]azanide;chloronickel: is a chemical compound with the molecular formula C16H20ClN3Ni and a molecular weight of 348.497 g/mol . This compound is known for its applications as a metal catalyst, particularly in the field of organic synthesis . It is a nickel-based compound that features two dimethylamino groups attached to phenyl rings, coordinated to a central nickel atom through an azanide ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(dimethylamino)phenyl]azanide;chloronickel typically involves the reaction of nickel chloride with 2-(dimethylamino)aniline under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as dichloromethane or chloroform . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition . The product is then purified through crystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Bis[2-(dimethylamino)phenyl]azanide;chloronickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The compound can participate in substitution reactions where the chloronickel moiety is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
Scientific Research Applications
Chemistry: Bis[2-(dimethylamino)phenyl]azanide;chloronickel is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes . Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medical research, this compound is used to study the interactions of nickel complexes with biological molecules .
Industry: Industrially, this compound is employed in the production of fine chemicals, pharmaceuticals, and agrochemicals . Its catalytic properties enhance the efficiency and selectivity of various chemical processes .
Mechanism of Action
The mechanism by which bis[2-(dimethylamino)phenyl]azanide;chloronickel exerts its effects involves the coordination of the nickel center to substrates, facilitating their transformation through catalytic cycles . The dimethylamino groups and the azanide ligand play crucial roles in stabilizing the nickel center and enhancing its reactivity . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
- Bis[2-(dimethylamino)phenyl]amine nickel(II) chloride
- Nickel(II) chloride
- Nickel(II) acetate
Comparison: Compared to other nickel-based compounds, bis[2-(dimethylamino)phenyl]azanide;chloronickel exhibits unique catalytic properties due to the presence of the dimethylamino groups and the azanide ligand . These features enhance its stability and reactivity, making it more effective in certain catalytic applications . Additionally, its ability to undergo various chemical reactions and form diverse products further distinguishes it from similar compounds .
Properties
Molecular Formula |
C16H20ClN3Ni- |
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Molecular Weight |
348.49 g/mol |
IUPAC Name |
bis[2-(dimethylamino)phenyl]azanide;chloronickel |
InChI |
InChI=1S/C16H20N3.ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;/h5-12H,1-4H3;1H;/q-1;;+1/p-1 |
InChI Key |
DWNFDTBXTFLQAY-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC=C1[N-]C2=CC=CC=C2N(C)C.Cl[Ni] |
Origin of Product |
United States |
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